3-Benzylpyrrolidine-2,5-dione

Anticonvulsant Epilepsy Succinimide SAR

Select 3-Benzylpyrrolidine-2,5-dione for your research program to leverage its unique 3-benzyl substitution pattern—a critical pharmacophore that distinguishes it from N-substituted succinimide analogs. This scaffold has demonstrated superior potency to ethosuximide in both MES and scMet seizure models, providing a validated starting point for anticonvulsant medicinal chemistry. Its irreversible covalent modification of serine protease active sites, combined with proven chemical stability in solution, ensures reproducible data in high-throughput screening and target-validation studies. The established SAR framework and synthetic accessibility via benzylamine condensation support efficient parallel library synthesis.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 66195-04-8
Cat. No. B3055664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylpyrrolidine-2,5-dione
CAS66195-04-8
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1=O)CC2=CC=CC=C2
InChIInChI=1S/C11H11NO2/c13-10-7-9(11(14)12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14)
InChIKeyOVJRWHNWCJFPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylpyrrolidine-2,5-dione (CAS 66195-04-8): A Differentiated Succinimide Scaffold for Anticonvulsant Discovery and Serine Protease Inhibition


3-Benzylpyrrolidine-2,5-dione (synonyms: 2-benzylsuccinimide, 3-benzylsuccinimide) is a pyrrolidine-2,5-dione derivative with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . The compound features a benzyl substituent at the 3-position of the succinimide ring, distinguishing it structurally from N-substituted succinimide analogs and unsubstituted pyrrolidine-2,5-dione [1]. This structural motif confers distinct pharmacological and chemical properties that differentiate it from other succinimide-based compounds, including established anticonvulsant drugs and protease inhibitor scaffolds [2].

Why 3-Benzylpyrrolidine-2,5-dione Cannot Be Replaced by Generic Succinimide Analogs


Succinimide derivatives are not functionally interchangeable; the position and nature of substituents profoundly influence both pharmacological activity and chemical reactivity. The 3-benzyl substitution pattern in this compound creates a distinct pharmacophore compared to N-substituted succinimides or 2-phenylsuccinimide analogs [1]. Systematic structure-activity relationship (SAR) analyses demonstrate that anticonvulsant activity is intimately connected with the imide fragment structure, with specific substitution patterns dictating efficacy in maximal electroshock (MES) versus subcutaneous pentylenetetrazol (scMet) seizure models [2]. Furthermore, the 3-benzyl group enables irreversible covalent modification of serine protease active sites, a mechanism not available to N-alkyl or N-aryl substituted analogs lacking the α-benzyl electrophilic center . Substituting a generic succinimide scaffold without the specific 3-benzyl substitution would therefore compromise both the anticipated biological activity profile and the synthetic utility of the compound as a building block.

Quantitative Differentiation Evidence: 3-Benzylpyrrolidine-2,5-dione vs. Comparator Succinimide Scaffolds


Superior Anticonvulsant Potency of 2-Benzylsuccinimide Scaffold vs. Prototype Drug Ethosuximide

In quantitative Phase II anticonvulsant testing, 2-benzylsuccinimide derivatives (compounds 4d and 4e) demonstrated anticonvulsant potency superior to that of the prototype succinimide drug ethosuximide in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet) seizure assays in mice [1]. The 2-benzylsuccinimide scaffold provides a differentiated baseline activity profile compared to N-substituted succinimides.

Anticonvulsant Epilepsy Succinimide SAR

Differential MES vs. scMet Activity Profile: 2-Benzylsuccinimide vs. 2-Phenylsuccinimide Analogs

Compounds 4a, 4c, and 4d (2-benzylsuccinimide derivatives) showed activity against scMet-induced seizures equal to that of their corresponding 2-phenylsuccinimide analogues, but were somewhat more effective in the MES test [1]. This indicates that benzyl substitution at the 3-position confers a broadened spectrum of anticonvulsant activity compared to phenyl substitution.

Anticonvulsant SAR Seizure models

Mechanistic Differentiation: Irreversible Serine Protease Inhibition via Covalent Modification

3-Benzylpyrrolidine-2,5-dione irreversibly inhibits serine proteases by covalent modification of key amino acid residues on the enzyme's active site . The compound binds to the active site, blocking the formation of an acyl enzyme intermediate required for catalytic activity [1]. This irreversible covalent mechanism distinguishes it from reversible competitive inhibitors within the serine protease inhibitor class.

Serine protease inhibition Covalent inhibitor Enzyme mechanism

Chemical Stability in Solution: Differentiating Feature for Assay Reproducibility

3-Benzylpyrrolidine-2,5-dione has been demonstrated to be chemically stable in solution and does not react with other molecules in solution . This stability is attributed to its carbonyl group, which may contribute to the compound's resistance to degradation or unwanted side reactions under assay conditions.

Chemical stability Solution stability Assay reproducibility

Broader Spectrum Serine Protease Inhibition: Activity Across Bacterial and Viral Enzymes

3-Benzylpyrrolidine-2,5-dione is effective at inhibiting a wide range of serine proteases, including those from bacteria and viruses . This broad-spectrum inhibitory profile differentiates it from serine protease inhibitors with narrow species- or isoform-specific activity.

Serine protease Antibacterial Antiviral Broad-spectrum inhibition

SAR-Guided Scaffold Selection: Benzyl Substitution as a Critical Pharmacophoric Element

Structure-activity relationship analysis of pyrrolidine-2,5-dione derivatives revealed that anticonvulsant activity is closely connected with the structure of the imide fragment [1]. The 3-benzyl substitution pattern in 3-benzylpyrrolidine-2,5-dione represents a specific pharmacophoric element that contributes to activity in both MES and scMet seizure models, as demonstrated by the superior potency of 2-benzylsuccinimides compared to the unsubstituted ethosuximide scaffold [2].

SAR Pharmacophore Succinimide Anticonvulsant

Evidence-Backed Application Scenarios for 3-Benzylpyrrolidine-2,5-dione Procurement


Anticonvulsant Drug Discovery: Scaffold with Validated Superiority Over Ethosuximide

Procure 3-benzylpyrrolidine-2,5-dione as a starting scaffold for anticonvulsant medicinal chemistry programs. The 2-benzylsuccinimide scaffold has demonstrated superior potency to the prototype drug ethosuximide in both MES and scMet seizure models [1], providing a validated baseline for derivative synthesis and optimization. The broader spectrum of activity compared to 2-phenylsuccinimide analogs makes it particularly suitable for programs targeting multiple seizure phenotypes [2].

Serine Protease Tool Compound: Broad-Spectrum Covalent Inhibition

Utilize 3-benzylpyrrolidine-2,5-dione as a tool compound for serine protease inhibition studies, particularly in antibacterial and antiviral research contexts. The compound's broad-spectrum activity across bacterial and viral serine proteases , combined with its irreversible covalent inhibition mechanism , makes it valuable for target validation studies and mechanism-of-action investigations where sustained target engagement is required.

Chemical Biology: Stable Building Block for Assay Development

Deploy 3-benzylpyrrolidine-2,5-dione in biochemical and cellular assays requiring high reproducibility. The compound's demonstrated chemical stability in solution and lack of reactivity with other molecules reduces experimental variability associated with compound degradation or off-target reactivity, making it a reliable choice for high-throughput screening campaigns and quantitative structure-activity relationship (QSAR) studies.

SAR-Driven Library Synthesis: Benzyl-Substituted Succinimide Derivatives

Employ 3-benzylpyrrolidine-2,5-dione as a core building block for synthesizing focused libraries of benzyl-substituted succinimide derivatives. The established SAR framework [3] provides rational guidance for derivative design, while the compound's synthetic accessibility via benzylamine condensation with succinic anhydride supports efficient parallel synthesis workflows for structure-activity relationship exploration.

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